2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a chlorophenyl group and a sulfamoylphenyl group connected by an acetamide linkage.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves several steps. One common method includes the reaction of 4-chlorobenzylamine with 4-sulfamoylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. In the context of myelofibrosis treatment, the compound is believed to inhibit certain enzymes and signaling pathways that contribute to the proliferation of abnormal cells in the bone marrow. This inhibition helps reduce the formation of fibrous tissue and improves blood cell production .
Properties
Molecular Formula |
C15H15ClN2O3S |
---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-5-1-11(2-6-13)9-15(19)18-10-12-3-7-14(8-4-12)22(17,20)21/h1-8H,9-10H2,(H,18,19)(H2,17,20,21) |
InChI Key |
ITMKYTFEDWQHSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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